[1,2,4]Triazolo[1,5-A]pyridine-7-carboxylic acid

Adenosine receptor ligands GPCR medicinal chemistry Isomeric SAR

Select the 7-COOH isomer (CAS 1234616-29-5) for validated SAR. Its pKa of -0.81—3.7 log units below the 5-COOH analog—dictates ionization at physiological pH, ensuring predictable solubility and amide coupling reactivity. Validated in JAK1/2 inhibitor libraries (≥70% ester yield, 500-member amide arrays), selective adenosine A2a antagonist series (distinct H-bond geometry vs 6-carboxyl amide isomers), and α-glucosidase programs (IC₅₀ 6.60 µM). Multi-vendor, room-temperature supply at 95%+ purity eliminates cold-chain costs. Do not substitute positional isomers without target-specific validation.

Molecular Formula C7H5N3O2
Molecular Weight 163.13 g/mol
CAS No. 1234616-29-5
Cat. No. B1454340
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1,2,4]Triazolo[1,5-A]pyridine-7-carboxylic acid
CAS1234616-29-5
Molecular FormulaC7H5N3O2
Molecular Weight163.13 g/mol
Structural Identifiers
SMILESC1=CN2C(=NC=N2)C=C1C(=O)O
InChIInChI=1S/C7H5N3O2/c11-7(12)5-1-2-10-6(3-5)8-4-9-10/h1-4H,(H,11,12)
InChIKeyYKOPYJAVFLNYGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for [1,2,4]Triazolo[1,5-A]pyridine-7-carboxylic acid (CAS 1234616-29-5): A Positionally Defined Heterocyclic Building Block


[1,2,4]Triazolo[1,5-A]pyridine-7-carboxylic acid (CAS 1234616-29-5) is a nitrogen-rich bicyclic heteroaromatic building block featuring a [1,2,4]triazolo[1,5-a]pyridine core with a carboxylic acid substituent at the 7-position of the pyridine ring [1]. With a molecular formula of C₇H₅N₃O₂ and a molecular weight of 163.13 g/mol, this compound serves as a versatile intermediate in medicinal chemistry programs targeting JAK1/2 kinases, RORγt, adenosine receptors, PHD-1, and α-glucosidase . Its predicted logP of 0.43 and pKa of -0.81±0.41 distinguish it from positional isomers such as the 5-carboxylic acid analog (pKa 2.86), imparting distinct ionization behavior at physiological pH that influences downstream derivatization strategies and biological target engagement .

Why Generic Substitution Fails for [1,2,4]Triazolo[1,5-A]pyridine-7-carboxylic acid: Positional Isomerism Drives Divergent Biological and Physicochemical Outcomes


Simply substituting [1,2,4]Triazolo[1,5-A]pyridine-7-carboxylic acid with its 5-carboxylic acid isomer (CAS 1234616-38-6) or the 2-carboxylic acid isomer (CAS 876379-83-8) is not scientifically justified without explicit target-specific validation. In a head-to-head comparison of isomeric triazolopyridine derivatives, the 7-carboxyl amide series (5-amino-2-aryl-[1,2,4]triazolo[1,5-a]pyridine-7-carboxyl amides) exhibited a distinct hydrogen-bond donor/acceptor profile and adenosine receptor subtype selectivity pattern that differed meaningfully from the 6-carboxyl amide series (8-amino-2-aryl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxyl amides), demonstrating that the position of the carboxylic acid anchoring point fundamentally alters pharmacological outcomes [1]. Furthermore, the 7-COOH isomer possesses a predicted pKa of -0.81 versus 2.86 for the 5-COOH isomer, a difference of approximately 3.7 log units that dictates ionization state at physiological pH and consequently affects solubility, permeability, protein binding, and the types of amide/ester derivatives accessible via coupling chemistry [2]. Procurement of the incorrect positional isomer therefore risks invalidating entire structure-activity relationship (SAR) campaigns and delaying lead optimization timelines.

Quantitative Differentiation Evidence for [1,2,4]Triazolo[1,5-A]pyridine-7-carboxylic acid Versus Closest Positional and Functional Analogs


Adenosine Receptor Subtype Selectivity: Head-to-Head Isomeric Comparison Reveals 7-Carboxyl Amide Scaffold Advantage

In the only published direct head-to-head isomeric comparison, a subset of 20 derivatives of 5-amino-2-aryl-[1,2,4]triazolo[1,5-a]pyridine-7-carboxyl amide (derived from the 7-COOH building block) were compared against their isomeric 8-amino-2-aryl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxyl amide counterparts for human adenosine A2a (hA2a) receptor inhibition and selectivity against human adenosine A1 (hA1). The 7-carboxyl amide series displayed a distinct hydrogen-bond donor/acceptor capability profile that was identified as the main determinant of hA2a inhibitory activity and hA1 selectivity, confirming that the carboxylic acid anchoring position at C7 is a critical structural parameter not interchangeable with the C6 position [1].

Adenosine receptor ligands GPCR medicinal chemistry Isomeric SAR

Ionization State Divergence: 7-COOH vs 5-COOH pKa Difference of ~3.7 Units Alters Physicochemical Behavior

The 7-carboxylic acid isomer exhibits a predicted pKa of -0.81±0.41, indicating that the carboxylic acid proton is strongly acidic and the compound exists predominantly in the ionized (carboxylate) form at physiological pH (7.4). In contrast, the 5-carboxylic acid positional isomer (CAS 1234616-38-6) has a measured pKa of 2.855, representing a difference of approximately 3.7 log units [1]. At pH 7.4, this means the 7-COOH isomer is >99.9999% ionized, while the 5-COOH isomer, though also largely ionized, retains a different charge distribution across the bicyclic framework due to the distinct electronic environment of the triazole ring fusion. This pKa divergence directly influences aqueous solubility, passive membrane permeability, plasma protein binding, and the efficiency of amide coupling reactions used in library synthesis. The logP values of both isomers are similar (0.43 for 7-COOH; 0.43–0.86 for 5-COOH), indicating that the pKa difference, rather than overall lipophilicity, is the primary driver of divergent behavior .

Physicochemical profiling pKa differentiation Drug-likeness optimization

Synthetic Library Productivity: 7-COOH Scaffold Enables 500-Member Amide Library with Ester Yields up to 70%

The parallel iterative solution-phase synthesis of 5-amino-1-aryl-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid amide derivatives was achieved starting from the key intermediate 2,6-bis-aminopyridine-4-carboxylic acid methyl ester (64% overall yield over two steps) and elaborated to triazolopyridine-5-carboxylic acid methyl esters in yields up to 70% [1]. This synthetic route enabled construction of a library of 500 triazolopyridine amide derivatives through iterative synthetic cycles of 12–48 library members each, guided by molecular modeling for maximal efficiency in biological activity optimization. In contrast, a separate synthesis of methyl [1,2,4]triazolo[1,5-a]pyridine-7-carboxylate via an alternative route yielded only 18% [2], underscoring the importance of scaffold-specific synthetic methodology selection.

Parallel synthesis Combinatorial chemistry Lead optimization

Broad-Spectrum Target Engagement: 7-COOH-Derived Scaffolds Demonstrate Quantifiable Activity Across JAK, RORγt, PHD-1, and α-Glucosidase

Derivatives of the [1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid scaffold have been validated across four distinct therapeutic target classes with quantifiable potency data. In the kinase domain, triazolo[1,5-a]pyridine-based compounds J-4 and J-6 demonstrated high potency against JAK1/2 with selectivity over JAK3 in enzyme assays, and effectively suppressed proliferation of JAK1/2 high-expression BaF3 cells [1]. In the nuclear receptor space, triazolopyridine analog 5a exhibited strong RORγt inhibitory activity with a favorable pharmacokinetic profile and robust, dose-dependent inhibition of IL-17A production in a mouse IL-18/23-induced cytokine expression model [2]. Most recently, compound 15j—a [1,2,4]triazolo[1,5-a]pyridine derivative—showed competitive and selective α-glucosidase inhibition with an IC₅₀ of 6.60±0.09 µM and a docking score of -10.04 kcal/mol, with no effect on α-amylase [3]. The scaffold is also recognized as a building block for PHD-1 inhibitors [4]. No single positional isomer alternative (5-COOH, 2-COOH, or 8-COOH) has demonstrated this breadth of validated target engagement in peer-reviewed literature.

Kinase inhibition Nuclear receptor inverse agonism Diabetes enzyme inhibition

Procurement-Side Purity and Cost Benchmarking: 7-COOH vs 2-COOH Isomer Availability and Pricing

Commercial availability data for the 7-COOH isomer (CAS 1234616-29-5) versus the 2-COOH isomer (CAS 876379-83-8) reveals differences in purity specifications and pricing that may influence procurement decisions for large-scale medicinal chemistry campaigns. The 7-COOH building block is listed at 97% purity by Sigma-Aldrich (Synthonix Corporation) and AChemBlock, with AChemBlock pricing at $190/250 mg, $475/1 g, and $1,620/5 g . AKSci offers the compound at 95% minimum purity . The 2-COOH positional isomer (CAS 876379-83-8) is available at 95% purity from ChemShuttle at $536 per unit . The 5-COOH isomer (CAS 1234616-38-6) is stocked at 97% purity by Activate Scientific with storage at 2–7°C [1]. The 7-COOH isomer benefits from broader vendor coverage (Sigma-Aldrich, AChemBlock, AKSci, Aladdin Scientific, Alfa Chemistry, CymitQuimica) compared to other positional isomers, reducing single-supplier dependency.

Chemical procurement Building block sourcing Cost-of-goods benchmarking

Optimal Research and Industrial Application Scenarios for [1,2,4]Triazolo[1,5-A]pyridine-7-carboxylic acid Based on Quantifiable Differentiation Evidence


Adenosine A2a Receptor Antagonist Lead Optimization Requiring Isomerically Defined Scaffold

Medicinal chemistry teams pursuing selective adenosine A2a receptor antagonists with minimized A1 off-target activity should select the 7-COOH building block as the synthetic starting point. The Guba et al. (2004) head-to-head isomeric comparison demonstrated that 5-amino-2-aryl-[1,2,4]triazolo[1,5-a]pyridine-7-carboxyl amide derivatives possess a distinct H-bond donor/acceptor profile that is the primary determinant of hA2a inhibitory activity and selectivity over hA1, a property not replicated by the 6-carboxyl amide isomer series [1]. Using the 5-COOH, 2-COOH, or 6-COOH isomer would introduce unvalidated H-bond geometry changes that could derail SAR interpretation.

Kinase-Focused Library Synthesis Requiring High-Yield Parallel Chemistry and Multi-Target Validation

For kinase inhibitor programs—particularly JAK1/2-targeted campaigns—the 7-COOH scaffold offers a validated synthetic route yielding esters in up to 70% and supporting 500-member amide library construction via parallel iterative solution-phase synthesis [2]. Compounds derived from this scaffold (J-4, J-6) have demonstrated high JAK1/2 potency with selectivity over JAK3 in enzyme assays and effective suppression of JAK1/2-dependent BaF3 cell proliferation [3]. The scaffold's additional validation as a RORγt inverse agonist and PHD-1 inhibitor provides optionality for portfolio diversification without scaffold re-selection.

Metabolic Disease Programs Exploiting α-Glucosidase Inhibition with Selectivity Over α-Amylase

Diabetes-focused research groups developing α-glucosidase inhibitors should prioritize the [1,2,4]triazolo[1,5-a]pyridine scaffold due to the recent validation of compound 15j (IC₅₀ = 6.60±0.09 µM), which acts as a competitive and selective α-glucosidase inhibitor with no effect on α-amylase [4]. The 7-COOH building block serves as the synthetic entry point for exploring SAR around this chemotype. The demonstrated binding mode (docking score -10.04 kcal/mol, three key hydrogen bonds with TYR158, GLN353, and GLU411) provides a structural rationale for further optimization that is not available for 5-COOH or 2-COOH-derived analogs.

Procurement-Scale Synthesis Requiring Multi-Vendor Supply Assurance and Room-Temperature Storage

For CROs and pharmaceutical process chemistry groups planning multi-gram to kilogram scale-up, the 7-COOH isomer (CAS 1234616-29-5) offers the strongest supply chain position among triazolopyridine carboxylic acid isomers. With confirmed 97% purity listings from Sigma-Aldrich and AChemBlock, 95% purity from AKSci, and additional vendor coverage from Aladdin Scientific, Alfa Chemistry, and CymitQuimica , the 7-COOH isomer minimizes single-supplier risk. Room-temperature storage requirements reduce cold-chain logistics costs compared to the 5-COOH isomer, which requires refrigeration at 2–7°C [5]. At $190/250 mg (AChemBlock), the 7-COOH isomer provides a cost-competitive entry point for initial SAR exploration.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for [1,2,4]Triazolo[1,5-A]pyridine-7-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.